Cas no 4465-45-6 (L-Serine, N-(triphenylmethyl)-)

L-Serine, N-(triphenylmethyl)- structure
4465-45-6 structure
Product Name:L-Serine, N-(triphenylmethyl)-
CAS No:4465-45-6
MF:C22H21NO3
MW:347.407046079636
CID:1516629
PubChem ID:10991634
Update Time:2025-09-18

L-Serine, N-(triphenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • L-Serine, N-(triphenylmethyl)-
    • (2S)-3-HYDROXY-2-[(TRIPHENYLMETHYL)AMINO]PROPANOIC ACID
    • N-(triphenylmethyl)serine
    • N-Trityl-L-serine
    • N-(triphenylmethyl) serine
    • TRITYL-L-SERINE
    • (2S)-3-hydroxy-2-(tritylamino)propanoic acid
    • Trt-Ser-OH
    • AKOS027439543
    • SCHEMBL1899106
    • CAXCRXDCRBCENL-FQEVSTJZSA-N
    • AT29330
    • BS-32451
    • 4465-45-6
    • Inchi: 1S/C22H21NO3/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23-24H,16H2,(H,25,26)/t20-/m0/s1
    • InChI Key: CAXCRXDCRBCENL-FQEVSTJZSA-N
    • SMILES: OC[C@@H](C(=O)O)NC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 347.15223
  • Monoisotopic Mass: 347.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • PSA: 69.56

L-Serine, N-(triphenylmethyl)- Pricemore >>

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